n-Methyl-1h-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFIPICRBGFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methyl 1h Pyrazole 3 Carboxamide
Established Synthetic Pathways for Pyrazole-3-carboxamide Scaffolds
The synthesis of pyrazole-3-carboxamide scaffolds, the core structure of n-Methyl-1H-pyrazole-3-carboxamide, is a well-established area of organic chemistry, primarily relying on cyclocondensation reactions to form the pyrazole (B372694) ring and subsequent amidation. These methods are crucial for creating a wide array of pyrazole derivatives with significant applications in medicinal and agrochemical fields. rsc.orgnih.govmdpi.com
Cyclocondensation Reactions in Pyrazole Ring Formation
The formation of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-difunctional compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com This versatile method allows for the synthesis of a diverse range of substituted pyrazoles.
A primary route involves the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com The reaction between a nonsymmetrical 1,3-diketone and a monosubstituted hydrazine can, in principle, lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar Another key pathway is the cyclocondensation of α,β-unsaturated ketones and their derivatives with hydrazines, which initially form pyrazolines that are subsequently oxidized to yield the aromatic pyrazole ring. nih.govmdpi.com Acetylenic ketones also serve as valuable precursors, reacting with hydrazine derivatives to form pyrazoles, although this can also result in regioisomeric mixtures. mdpi.com
Multicomponent reactions (MCRs) have emerged as an efficient strategy for pyrazole synthesis. beilstein-journals.org These reactions often involve the in situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a one-pot process to afford pyrazoles in good to excellent yields. beilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then converted to pyrazoles with the addition of a hydrazine. beilstein-journals.org
Amidation Reactions Utilizing Acid Chlorides and Amines
Once the pyrazole-3-carboxylic acid scaffold is in place, the carboxamide group is typically introduced via an amidation reaction. A common and effective method involves the conversion of the pyrazole-3-carboxylic acid to its more reactive acid chloride derivative. nih.govbenthamdirect.comresearchgate.net This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). nih.gov
The resulting pyrazole-3-carbonyl chloride is then reacted with an appropriate amine, in this case, methylamine (B109427) (CH₃NH₂), to form the desired this compound. nih.govresearchgate.net This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. jocpr.com
This two-step sequence of forming the acid chloride followed by amidation is a widely used and reliable method for the synthesis of a variety of pyrazole-3-carboxamides. nih.govnih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound requires careful control over the reaction conditions to ensure high yield, purity, and the correct regiochemistry of the final product.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. In the amidation step, the choice of solvent, temperature, and base can significantly impact the reaction outcome. Dichloromethane (B109758) is a commonly used solvent for the reaction between pyrazole-3-carbonyl chloride and amines. jocpr.com The reaction is often performed at room temperature. jocpr.comnih.gov
The use of a suitable base, such as triethylamine (B128534), is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions. jocpr.comnih.gov The purification of the final product is often achieved through crystallization or column chromatography to remove any unreacted starting materials or byproducts. jocpr.comjst.go.jp
A study on the synthesis of pyrazole-3-carboxamide derivatives highlighted a one-pot method where the pyrazole-3-carboxylic acid was reacted with an aniline (B41778) in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dichloromethane at room temperature. nih.gov Such coupling agents can be an alternative to the acid chloride route, offering milder reaction conditions.
Regioselectivity Control in Pyrazole Functionalization
Controlling regioselectivity is a significant challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. conicet.gov.ar The reaction of a 1,3-diketone with a substituted hydrazine like methylhydrazine can produce two different regioisomers. conicet.gov.arorganic-chemistry.org
Several strategies have been developed to address this issue. The choice of solvent has been shown to have a dramatic effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.ar Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have also been shown to improve regioselectivity. organic-chemistry.org
Furthermore, the nature of the hydrazine used can dictate the regiochemical outcome. It has been demonstrated that using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. acs.org The use of catalysts, such as silver carbonate, can also influence the regioselectivity in the functionalization of the pyrazole ring. mdpi.com
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis conicet.gov.ar
| Entry | Solvent | Ratio of Regioisomers (desired:undesired) |
| 1 | Ethanol | Low selectivity |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity (e.g., 97:3) |
This table illustrates the general trend observed in the literature where fluorinated alcohols significantly improve the regioselectivity of pyrazole formation compared to ethanol.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of pyrazole derivatives, offering several advantages over conventional heating methods. rsc.orgtandfonline.comacs.org These advantages include significantly reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. tandfonline.comacs.org
Traditional methods for synthesizing pyrazoles can require harsh reaction conditions, such as high temperatures, long reaction times, and the use of hazardous organic solvents. tandfonline.com MAOS provides a more environmentally friendly and efficient alternative. rsc.orgtandfonline.com The rapid heating and efficient energy transfer in microwave synthesis can accelerate the rate of cyclocondensation and amidation reactions, leading to the desired products in a fraction of the time required by conventional methods. acs.orgnih.govresearchgate.net
For example, the synthesis of certain pyrazole derivatives that takes several hours under conventional reflux can be completed in just a few minutes using microwave irradiation, with an improvement in product yield. acs.org This eco-friendly approach minimizes energy consumption and the use of hazardous chemicals, making it a sustainable and attractive methodology for the synthesis of this compound and other pyrazole-based compounds. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives acs.org
| Method | Reaction Time | Yield |
| Conventional Heating | 7-9 hours | Lower |
| Microwave-Assisted Synthesis | 9-10 minutes | 79-92% |
This table provides a generalized comparison based on literature findings, demonstrating the significant advantages of microwave-assisted synthesis in terms of reaction time and yield.
Derivatization Strategies and Analog Synthesis
The generation of analogs of this compound is a key strategy in medicinal chemistry and materials science to explore the structure-activity relationships and to fine-tune the properties of the parent compound. These derivatization approaches can be broadly categorized by the site of modification on the molecule.
Introduction of Substituents at Pyrazole Ring Positions (N1, C4, C5)
The pyrazole ring of this compound offers multiple sites for the introduction of various substituents, allowing for significant structural diversification. The N1, C4, and C5 positions are particularly amenable to modification through a range of synthetic methodologies.
Substitution at the N1 position of the pyrazole ring is a common strategy to introduce diverse functionalities. For instance, aroyl groups can be introduced at the N1 position. A general method involves the reaction of an N-(substituted-phenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide with different acid chlorides in the presence of a base like triethylamine to yield N1-aroylated pyrazole derivatives. jocpr.com This approach highlights the reactivity of the N1-proton for substitution.
The C4 and C5 positions of the pyrazole ring are also prime targets for derivatization. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C4 position of 1,3-disubstituted pyrazoles. nih.gov This formyl group can then serve as a versatile handle for further transformations. The C5 position can also be readily functionalized. For example, bromination of the pyrazole ring can lead to compounds such as 3-bromo-N-methyl-1H-pyrazole-5-carboxamide, which is a known impurity of the insecticide Chlorantraniliprole. veeprho.com Another example involves the synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrating the introduction of a ureido group at the C5 position. nih.govjst.go.jp
The following table summarizes some examples of derivatization at the pyrazole ring positions:
| Position(s) | Reagents and Conditions | Resulting Derivative | Reference |
| N1 | Aromatic acid chloride, triethylamine, dichloromethane | N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide | jocpr.com |
| C4 | Vilsmeier-Haack reagent (POCl₃, DMF) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | nih.gov |
| C5 | Brominating agent | 3-bromo-N-methyl-1H-pyrazole-5-carboxamide | veeprho.com |
| C5 | Isocyanate | 5-ureido-1H-pyrazole-3-carboxamide derivatives | nih.govjst.go.jp |
Modifications of the Carboxamide Moiety
A primary strategy for modifying the carboxamide moiety is the variation of the N-substituent. This is typically achieved by reacting the corresponding pyrazole-3-carbonyl chloride with a wide range of primary or secondary amines. For example, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with various sulfonamide derivatives. nih.gov This method allows for the introduction of diverse and complex side chains onto the carboxamide nitrogen.
Bioisosteric replacement of the carboxamide group is another powerful strategy. For instance, the pyrazole C3-carboxamide moiety has been replaced with a 5-alkyl oxadiazole ring, leading to a new class of compounds with potential biological activity. rsc.org This type of modification can alter the electronic properties and metabolic stability of the parent molecule while potentially retaining its desired biological function.
The following table provides examples of modifications to the carboxamide moiety:
| Modification Strategy | Reagents and Conditions | Resulting Derivative | Reference |
| N-alkylation/arylation | Pyrazole-3-carbonyl chloride, substituted amine, THF, reflux | N-substituted pyrazole-3-carboxamides | nih.gov |
| Bioisosteric Replacement | Multi-step synthesis involving conversion of carboxamide to other heterocycles | 5-alkyl-oxadiazole pyrazole derivatives | rsc.org |
Formation of Bivalent Ligands and Conformationally Constrained Analogs
The design and synthesis of bivalent ligands and conformationally constrained analogs of this compound represent advanced strategies to enhance binding affinity and selectivity for biological targets.
While specific examples of bivalent ligands directly derived from this compound are not extensively detailed in the provided search results, the general principles of their formation involve linking two pyrazole-carboxamide pharmacophores, or one pharmacophore with another recognition motif, via a suitable spacer. This approach is widely used in drug design to bridge two binding sites on a target protein.
The following table summarizes strategies for creating bivalent ligands and conformationally constrained analogs:
| Strategy | Synthetic Approach | Example | Reference |
| Conformational Constraint | Fusion of a cycloalkane ring to the pyrazole core | N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | nih.gov |
| Conformational Constraint | Replacement of a flexible side chain with a rigid heterocycle | Oxadiazole-containing analogs of agomelatine (B1665654) | mdpi.com |
Chemical Reactivity and Transformation Studies
Understanding the chemical reactivity of this compound is crucial for its application in various fields and for the development of new synthetic methodologies. The pyrazole ring and its substituents exhibit a range of reactivities that can be exploited for further chemical transformations.
Oxidation and Reduction Reactions
The pyrazole ring is generally considered to be a stable aromatic system and is relatively resistant to both oxidation and reduction reactions. globalresearchonline.net However, under specific conditions, transformations can be achieved. Catalytic hydrogenation can lead to the reduction of the pyrazole ring, first to pyrazoline and then to pyrazolidine (B1218672) derivatives. globalresearchonline.net The susceptibility to reduction can be influenced by the substituents on the ring.
Specific studies on the direct oxidation of the pyrazole ring in this compound are not prevalent in the provided search results, likely due to the inherent stability of the heterocycle. However, substituents on the pyrazole ring can undergo oxidation. For example, a methyl group on the pyrazole ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this might require harsh conditions that could also affect other parts of the molecule.
Substitution Reactions Involving Amino and Carboxamide Groups
The amino and carboxamide groups attached to the pyrazole core are versatile functional groups that can participate in a variety of substitution reactions.
As previously discussed in section 2.3.2, the amide nitrogen of the carboxamide group can be readily substituted. The synthesis of N-substituted pyrazole-3-carboxamides via the corresponding acid chloride is a classic example of a nucleophilic acyl substitution reaction. nih.gov
The amino group, when present on the pyrazole ring (as in aminopyrazole precursors), is a powerful directing group and a key handle for further functionalization. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. Furthermore, the amino group can react with various electrophiles. For instance, the reaction of 4-amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide with benzoic acid in the presence of coupling agents like EDCI and HOBT leads to the formation of an amide bond, demonstrating a substitution reaction on the amino group. jst.go.jp
The following table provides examples of substitution reactions involving the carboxamide group:
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Product | Reference |
| Carboxamide | Nucleophilic Acyl Substitution | Pyrazole-3-carbonyl chloride, amine, base | N-substituted pyrazole-3-carboxamide | nih.gov |
| Amino (on pyrazole ring) | Acylation | Carboxylic acid, EDCI, HOBT, DMF | N-acylated aminopyrazole derivative | jst.go.jp |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structure Determination
Spectroscopy is fundamental to confirming the molecular structure of n-Methyl-1h-pyrazole-3-carboxamide, with each method providing unique and complementary information.
While specific published spectra for this compound are not widely available, the expected chemical shifts in ¹H and ¹³C NMR spectra can be reliably predicted based on its chemical environment and data from analogous pyrazole (B372694) derivatives. researchgate.netresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The pyrazole ring protons (H4 and H5) would appear as doublets in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org The proton on the pyrazole nitrogen (N1-H) and the amide nitrogen (N-H) would each produce a broad singlet, with chemical shifts that can vary significantly depending on solvent and concentration, but are generally found downfield. The N-methyl group protons would appear as a doublet around 2.8-3.0 ppm due to coupling with the adjacent amide proton. ucl.ac.uk
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The five carbon atoms of this compound are chemically distinct and would yield five separate signals. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing furthest downfield. The pyrazole ring carbons (C3, C4, and C5) would resonate in the aromatic region, while the N-methyl carbon would be found in the aliphatic region upfield. researchgate.netucl.ac.uk
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole N-H | > 10.0 | Broad Singlet |
| Amide N-H | 7.5 - 8.5 | Broad Singlet |
| Pyrazole C5-H | 7.6 - 8.0 | Doublet |
| Pyrazole C4-H | 6.7 - 7.2 | Doublet |
| N-Methyl (CH₃) | 2.8 - 3.0 | Doublet |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 165 |
| C3 (Pyrazole) | 145 - 150 |
| C5 (Pyrazole) | 130 - 135 |
| C4 (Pyrazole) | 105 - 110 |
| N-Methyl (CH₃) | 25 - 30 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would show correlation cross-peaks between the coupled protons on the pyrazole ring (H4 and H5) and between the amide N-H and the N-methyl protons. An HSQC spectrum would link each proton signal to its directly attached carbon signal, confirming the C4-H4, C5-H5, and CH₃ assignments.
IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. nist.gov Strong, sharp bands corresponding to N-H stretching vibrations are anticipated for both the pyrazole N-H (around 3150 cm⁻¹) and the secondary amide N-H (around 3350 cm⁻¹). A very strong absorption, known as the Amide I band, is characteristic of the C=O carbonyl stretch and is expected around 1660 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, would appear near 1550 cm⁻¹. Additional peaks corresponding to C-H stretching of the pyrazole ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazole ring, would also be present. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | ~ 3350 | Strong |
| Pyrazole N-H | Stretch | ~ 3150 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) | Stretch (Amide I) | ~ 1660 | Strong |
| N-H Bend / C-N Stretch | Bend (Amide II) | ~ 1550 | Medium-Strong |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable |
Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₇N₃O.
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 125.05891 Da, which would be observed as the [M+H]⁺ ion at m/z 126.06619 in the positive ion mode. nih.gov
Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) would be observed at m/z 125. The fragmentation is expected to follow pathways typical for amide and pyrazole compounds. libretexts.orgresearchgate.net Key fragmentation steps would include:
Cleavage of the bond between the pyrazole ring and the carbonyl group, leading to the formation of a pyrazoloyl cation ([C₄H₃N₂CO]⁺) at m/z 95.
Formation of the pyrazole radical cation at m/z 68 through the loss of the N-methylcarbamoyl radical (•CONHCH₃).
Subsequent fragmentation of the pyrazole ring itself, commonly involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da). researchgate.net
| m/z | Plausible Fragment Identity | Fragment Lost |
| 125 | [M]⁺• (Molecular Ion) | - |
| 95 | [C₄H₃N₂CO]⁺ | •NHCH₃ |
| 68 | [C₃H₄N₂]⁺• (Pyrazole radical cation) | •CONHCH₃ |
| 67 | [C₃H₃N₂]⁺ | H• from pyrazole fragment |
| 41 | [C₂H₃N]⁺ | HCN from pyrazole fragment |
X-ray Crystallography for Solid-State Structure Analysis
While a specific crystal structure for this compound (CAS 701214-21-3) is not publicly documented, its solid-state architecture can be inferred from the crystallographic data of highly analogous pyrazole carboxamides. mdpi.comnih.gov
X-ray diffraction analysis of related compounds reveals that the five-membered pyrazole ring is planar. mdpi.com The bond lengths and angles within the ring are characteristic of an aromatic heterocyclic system. Representative bond lengths for pyrazole rings are approximately 1.35 Å for the N-N bond, 1.34 Å for C-N bonds, and 1.38 Å for C-C bonds. mdpi.com The internal angles of the ring are all close to the 108° expected for a regular pentagon. The carboxamide group attached at the C3 position would also be planar.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| N1-N2 | ~ 1.35 | C5-N1-N2 | ~ 112 |
| N2-C3 | ~ 1.34 | N1-N2-C3 | ~ 105 |
| C3-C4 | ~ 1.42 | N2-C3-C4 | ~ 111 |
| C4-C5 | ~ 1.38 | C3-C4-C5 | ~ 106 |
| C5-N1 | ~ 1.34 | C4-C5-N1 | ~ 106 |
Note: Data are representative values based on known pyrazole crystal structures. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
The purity and isolation of this compound and its derivatives are critical for their characterization and use in further research. Chromatographic techniques are fundamental in achieving the high degree of purity required for spectroscopic analysis and biological testing. The methods employed typically include thin-layer chromatography (TLC) for reaction monitoring and preliminary purity checks, column chromatography for purification, and high-performance liquid chromatography (HPLC) as well as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) for final purity assessment and detailed analysis.
Thin-layer chromatography is a versatile tool for the rapid analysis of reaction mixtures containing pyrazole carboxamides. For instance, in the synthesis of various pyrazole derivatives, TLC is routinely used to monitor the progress of the reaction. veeprho.com The homogeneity of the compounds is often checked using silica (B1680970) gel 60 F254 plates, with visualization under UV light (at 254 and 366 nm). nih.gov
Column chromatography is the most common method for the purification of pyrazole carboxamides from crude reaction mixtures. The choice of the stationary phase, typically silica gel, and the mobile phase is crucial for effective separation. In the synthesis of novel 1H-pyrazole-3-carboxamide derivatives, column chromatography was employed for the separation of the crude products. jst.go.jp For example, a mixture of methanol (B129727) and chloroform (B151607) in varying ratios has been successfully used as the eluent. jst.go.jp Similarly, in the purification of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives, flash column chromatography with solvent systems like petroleum ether/ethyl acetate (B1210297) and dichloromethane (B109758)/ethyl acetate was utilized. cbijournal.com
The following table summarizes representative column chromatography conditions used for the purification of pyrazole carboxamide derivatives, which are analogous to this compound.
Table 1: Representative Column Chromatography Conditions for Pyrazole Carboxamide Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-5-(pyridin-4-yl-methyl)-1H-pyrazole-3-carboxamide | Silica Gel | Methanol:Chloroform (1:20) | jst.go.jp |
| 5-(3-Cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamide | Silica Gel | Methanol:Chloroform (1:30) | jst.go.jp |
| N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-5-(phenylamino)-1H-pyrazole-3-carboxamide | Silica Gel | Methanol:Chloroform (1:50) | jst.go.jp |
| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Silica Gel (SiO₂) | Acetone:n-hexane (1:8, v/v) | mdpi.com |
For a more precise assessment of purity, HPLC and UPLC-MS are the methods of choice. These techniques provide quantitative data on the purity of the compound and can detect even trace impurities. Commercial suppliers of pyrazole derivatives often provide HPLC data to certify the purity of their compounds. For instance, a related compound, 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, is reported to have a purity of ≥98.0% as determined by HPLC. While specific HPLC or UPLC-MS data tables for this compound are not extensively published in the reviewed literature, the general procedures for related compounds involve the use of reverse-phase columns with mobile phases typically consisting of acetonitrile (B52724) and water or a buffer solution.
The following table illustrates typical analytical techniques used for the characterization and purity assessment of pyrazole carboxamides.
Table 2: Analytical Techniques for Purity and Characterization of Pyrazole Carboxamides
| Technique | Application | Typical Conditions/Observations | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | Stationary Phase: Silica gel 60 F254; Visualization: UV light (254/366 nm) | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A purity of ≥98.0% is often required for commercial samples of related compounds. | |
| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Used to confirm the molecular weight and formula of synthesized pyrazole carboxamides. | nih.gov |
Structure Activity Relationship Sar Studies
Positional and Substituent Effects on Molecular Interactions
The substitution at the N1 position of the pyrazole (B372694) ring significantly impacts the compound's binding affinity and biological activity. The N-methyl group, in particular, has been shown to be a key feature in several classes of bioactive pyrazole carboxamides.
Research on 1-methyl-1H-pyrazole-5-carboxamide derivatives identified this scaffold in a phenotypic screen for potent anthelmintic activity against the parasitic nematode Haemonchus contortus. nih.gov Optimization of this hit compound underscored the importance of the N1-methyl group for maintaining the desired biological effect. nih.gov Further studies on this series confirmed that while these compounds were potent against the parasite, they exhibited unexpected mitochondrial toxicity in mammalian cells, highlighting that the N1-methyl pyrazole carboxamide chemotype can be associated with off-target effects. nih.gov
In other contexts, such as meprin α and β inhibitors, N-substitution has been shown to modulate activity. While an unsubstituted N1 position on a 3,5-diphenylpyrazole (B73989) scaffold showed high inhibitory activity, the introduction of a methyl group at this position led to a 4- to 6-fold decrease in activity against both meprin isoforms. scispace.com This suggests that for certain biological targets, the N-methyl group can introduce steric hindrance or unfavorable electronic properties that reduce binding affinity compared to an N-H moiety, which can act as a hydrogen bond donor. However, extending the N-substituent to a benzyl (B1604629) group was well-tolerated, indicating a complex interplay between size, lipophilicity, and the specific topology of the target's binding site. scispace.com
Table 1: Effect of N1-Substitution on Meprin Inhibition scispace.com
| Compound | N1-Substituent | Meprin α IC₅₀ (nM) | Meprin β IC₅₀ (nM) |
|---|---|---|---|
| 7a | H | 17 ± 5 | 10 ± 2 |
| 21a | Methyl | 108 ± 23 | 42 ± 13 |
| 21b | Phenyl | 64 ± 8 | 58 ± 12 |
This interactive table summarizes the inhibitory concentration (IC₅₀) of pyrazole derivatives against meprin α and β, illustrating the impact of different substituents at the N1 position.
The carboxamide group is a cornerstone functional group for many bioactive pyrazole derivatives, often playing a crucial role in anchoring the molecule to its biological target. Studies on cannabinoid receptor (CB1) antagonists identified the carboxamido group at the 3-position as an essential structural requirement for potent and selective activity. acs.org This functional group is believed to form key hydrogen bonds within the receptor binding pocket, stabilizing the ligand-receptor complex.
The importance of the carboxamide moiety extends to other therapeutic areas. In the development of fungicides, SAR studies on commercial agents revealed that the carboxamide group was a key active component, guiding the design of new pyrazole carboxamide derivatives with potent antifungal properties. nih.gov Similarly, novel 1H-pyrazole-3-carboxamide derivatives have been investigated as potential anticancer agents, with research focusing on their ability to interact with and bind to DNA. nih.gov In these instances, the carboxamide group can participate in hydrogen bonding with the DNA minor groove, contributing to the compound's cytotoxic mechanism. nih.gov The synthesis of pyrazole-carboxamides bearing a sulfonamide moiety has also yielded potent inhibitors of carbonic anhydrase, further demonstrating the versatility of this functional group in drug design. nih.gov
In the development of anthelmintics, medicinal chemistry efforts targeted modifications at various positions of the 1-methyl-1H-pyrazole-5-carboxamide scaffold. nih.gov This systematic exploration of the SAR revealed that the nature of the substituents on both the left-hand side (attached to the carboxamide nitrogen) and the right-hand side (at the C3 or C4 position) of the pyrazole core dramatically influenced potency against the L4 larval stage of H. contortus. nih.gov
Similarly, for antifungal pyrazole carboxamides, substitutions on the pyrazole ring are known to affect the spectrum of activity. For instance, in a series of compounds designed as succinate (B1194679) dehydrogenase inhibitors, the groups attached to the pyrazole ring were optimized to achieve high efficacy against specific fungal pathogens like Sclerotinia sclerotiorum. nih.gov
Table 2: Selected SAR Findings for Pyrazole Derivatives
| Target/Activity | Key Position | Favorable Substituent(s) | Reference |
|---|---|---|---|
| CB1 Antagonist | C5 | p-substituted phenyl | acs.org |
| CB1 Antagonist | C3 | Carboxamide | acs.org |
| Anthelmintic | N1 | Methyl | nih.gov |
| Antifungal (SDHI) | - | Carboxamide | nih.gov |
This interactive table highlights key structure-activity relationship findings for various pyrazole derivatives, indicating the importance of specific substituents at different positions for a range of biological targets.
Exploration of Linker Chemistry and Steric Requirements
The introduction of flexible alkyl chains into pyrazole carboxamide structures has been a successful strategy for developing novel bioactive compounds. In a study on nematicidal agents, a series of difluoromethylpyrazole carboxamides were synthesized with a flexible alkyl chain. nih.gov The results showed that the nematicidal activity against M. incognita was significantly influenced by the substitution pattern on this alkyl chain. nih.gov This indicates that the length and substitution of the linker are critical for positioning the molecule correctly within the target's active site, which was proposed to be the acetylcholine (B1216132) receptor through docking simulations. nih.gov
Another study focused on antifungal 4-pyrazole carboxamides containing a flexible chain motif. nih.gov This work was based on the knowledge that many successful carboxamide fungicides targeting succinate dehydrogenase (SDH) possess such flexible linkers. The synthesized derivatives showed excellent inhibitory activity, particularly against Sclerotinia sclerotiorum, confirming that the linker chemistry is a key element for achieving potent fungicidal effects. nih.gov
Controlling the conformation of a molecule is a powerful strategy to enhance its binding affinity and selectivity for a specific biological target. By reducing the flexibility of a molecule, the entropic penalty of binding is lowered, and a more favorable bioactive conformation can be locked in.
In the context of pyrazole carboxamides, researchers have explored the use of conformationally constrained motifs. For example, in the development of CB1 antagonists, the central pyrazole core was replaced with a conformationally constrained analog, and these modifications were generally well-tolerated, leading to the identification of potent antagonists. nih.gov The pyrazole ring itself can also act as a linker that provides a specific, extended conformation necessary for activity, as seen in certain protein kinase inhibitors. nih.gov The introduction of bulky groups, such as a t-butyl group attached to the pyrazole ring, can further stabilize a desired conformation, leading to potent inhibition. nih.gov These approaches underscore the importance of the three-dimensional shape of the molecule for effective receptor recognition and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the discovery process.
Topomer CoMFA Applications in Pyrazole Carboxamide Series
While direct applications of Topomer Comparative Molecular Field Analysis (Topomer CoMFA) on n-Methyl-1h-pyrazole-3-carboxamide were not extensively detailed in the reviewed literature, the closely related CoMFA methodology has been successfully applied to various pyrazole carboxamide series, offering significant insights. Topomer CoMFA is a 3D-QSAR technique that combines the Topomer technology for generating alignments of molecules from their 2D structures with the CoMFA method for deriving 3D-QSAR models. This approach is particularly advantageous as it bypasses the need for manual alignment, a traditionally subjective step in 3D-QSAR. The generated contour maps from Topomer CoMFA provide comprehensive information about the structural features that influence inhibitory activities. nih.gov
In a study on novel pyrazole carboxamide derivatives with a benzimidazole (B57391) moiety, a 3D-QSAR study using the conventional CoMFA technique was conducted to explore the structure-activity relationship for their antifungal activity against Botrytis cinerea. rsc.orgresearchgate.net The resulting molecular model demonstrated good predictive ability, with a cross-validated q² value of 0.578 and a non-cross-validated r² value of 0.850. rsc.orgresearchgate.net Such models are crucial for understanding how steric and electrostatic fields of the molecules impact their biological function.
The table below summarizes the statistical results of the CoMFA study on pyrazole carboxamide derivatives.
| Parameter | Value | Description |
| q² | 0.578 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |
| r² | 0.850 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |
| Reference | rsc.orgresearchgate.net |
These findings underscore the utility of CoMFA and by extension, Topomer CoMFA, in guiding the structural modification of pyrazole carboxamides to develop more active compounds.
Pharmacophoric Requirements Definition
A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The definition of pharmacophoric requirements is a critical step in drug design, often aided by 3D-QSAR and molecular docking studies.
For pyrazole carboxamide derivatives, several studies have aimed to define the key structural features essential for their biological activities. For instance, in the pursuit of novel topoisomerase II inhibitors, a series of coumarin-pyrazole carboxamide derivatives were designed and synthesized. wisdomlib.org Subsequent molecular docking studies revealed that specific compounds could bind effectively to the target enzyme by interacting with key amino acid residues, providing valuable information for designing potent bactericides. wisdomlib.org
In another study focusing on pyrazole derivatives as α-glucosidase inhibitors, a 3D-QSAR model was developed based on a selected pharmacophore hypothesis (AARRR). This model highlighted the crucial role of Gaussian steric features, as well as hydrophobic, hydrogen bond acceptor, and hydrogen bond donor groups in the inhibitory potential of the compounds. tandfonline.com
The antibacterial activity of pyrazole-4-carboxamide derivatives has also been shown to be highly dependent on the nature of the substituents. The activity against Gram-positive and Gram-negative bacteria is significantly influenced by the groups attached to the phenyl ring system. japsonline.com For example, certain substitutions can lead to potent and selective activity.
The following table presents the antibacterial activity of selected pyrazole carboxamide derivatives, illustrating the impact of different substituents.
| Compound | Substituent | Target Bacteria | Activity (MIC) |
| 8III-k | - | Escherichia coli | 0.25 mg/L |
| 8V-c | - | Salmonella | 0.05 mg/L |
| Ciprofloxacin (Standard) | - | Escherichia coli | 0.5 mg/L |
| Ciprofloxacin (Standard) | - | Salmonella | 0.25 mg/L |
| Reference | wisdomlib.org |
Furthermore, research on pyrazole analogues has identified that the presence of a hydroxyl group at the 4-position of a phenyl ring can be an essential pharmacophoric requirement for anti-inflammatory activity. nih.gov These examples demonstrate how defining pharmacophoric requirements through a combination of synthesis, biological testing, and computational modeling is a powerful strategy for the development of new therapeutic agents based on the pyrazole carboxamide scaffold.
Mechanistic Investigations of Molecular and Cellular Interactions
Enzyme and Receptor Interaction Studies (in vitro)
In vitro studies have been fundamental in characterizing the direct interactions between n-Methyl-1h-pyrazole-3-carboxamide derivatives and various biological targets, including enzymes and receptors.
The binding affinity and selectivity of pyrazole (B372694) carboxamide derivatives for specific receptors are key determinants of their pharmacological profiles. Research has particularly focused on their interactions with cannabinoid receptors and certain kinases.
Many analogs based on the 1H-pyrazole-3-carboxamide scaffold have been evaluated for their binding affinity to cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Most of these analogs show a degree of selectivity for the CB1 receptor, with many lacking affinity for the CB2 receptor. nih.gov For instance, the affinity of these compounds is often determined using radioligand displacement assays with ligands like [³H]SR141716. nih.gov Structure-activity relationship (SAR) studies have revealed that optimal binding at the CB1 receptor is influenced by specific substitutions on the pyrazole ring system. A para-substituted phenyl ring at the pyrazole's 5-position and a 2,4-dichloro-substituted phenyl ring at the 1-position are generally preferred for high affinity. wikipedia.org
In the realm of kinase inhibition, derivatives have been assessed for their binding to cyclin-dependent kinases (CDKs). For example, a series of N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives were profiled against CDK16, revealing potent binding affinities. nih.gov The compound 43d, an optimized derivative, showed a high cellular potency for CDK16 with an EC50 of 33 nM. nih.gov
Binding Affinities of Pyrazole Carboxamide Derivatives
| Compound | Target | Assay Type | Affinity Value | Reference |
|---|---|---|---|---|
| FN-1501 | FLT3 | Inhibition Assay | IC50: <1 nM | nih.gov |
| FN-1501 | CDK2 | Inhibition Assay | IC50: 4 nM | nih.gov |
| FN-1501 | CDK4 | Inhibition Assay | IC50: 10 nM | nih.gov |
| FN-1501 | CDK6 | Inhibition Assay | IC50: 5 nM | nih.gov |
| Compound 43d | CDK16 | NanoBRET Assay | EC50: 33 nM | nih.gov |
| Rimonabant (B1662492) | CB1 Receptor | Radioligand Binding | Potent and selective | wikipedia.org |
The inhibitory activity of this compound derivatives against several enzyme classes has been a major focus of research, highlighting their potential as therapeutic agents.
Kinases: A number of 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory effects on various kinases. jst.go.jp For example, the derivative FN-1501 exhibits potent, nanomolar-range inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases CDK2, CDK4, and CDK6. nih.gov This multi-targeted inhibition is considered critical for its antiproliferative effects in cancer cells. nih.gov Similarly, other research has led to the development of pyrazole-based inhibitors targeting the PCTAIRE subfamily of CDKs, such as CDK16. nih.gov The pyrazol-4-yl urea (B33335) derivative AT9283 was identified as a potent inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. acs.org
α-Glucosidase and α-Amylase: Certain pyrazole derivatives have been identified as effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.net A study on acyl pyrazole sulfonamides showed that all synthesized compounds were more potent inhibitors of α-glucosidase than the standard drug, acarbose, with IC50 values ranging from 1.13 to 28.27 µM. nih.gov Another study reported that a 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside derivative (Pyz-1) showed potent inhibition of both α-glucosidase (IC50 = 75.62 ± 0.56 µM) and α-amylase (IC50 = 119.3 ± 0.75 µM). researchgate.net
Xanthine (B1682287) Oxidase: Inhibition of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and oxidative stress, has also been observed. The same pyrazole N-glycoside derivatives, Pyz-1 and Pyz-2, exhibited remarkable inhibitory ability against xanthine oxidase, with IC50 values of 24.32 ± 0.78 µM and 10.75 ± 0.54 µM, respectively. researchgate.net
Carbonic Anhydrase: Novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and hCA II isoenzymes. nih.gov These compounds displayed significant inhibitory potential, with Ki values in the micromolar to nanomolar range for both hCA I (0.063–3.368 µM) and hCA II (0.007–4.235 µM). nih.gov
Enzyme Inhibition by Pyrazole Carboxamide Derivatives
| Compound/Derivative Series | Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| FN-1501 | FLT3 | IC50: <1 nM | nih.gov |
| FN-1501 | CDK2 | IC50: 4 nM | nih.gov |
| Acyl pyrazole sulfonamides (5a-k) | α-Glucosidase | IC50: 1.13 - 28.27 µM | nih.gov |
| Pyz-1 | α-Glucosidase | IC50: 75.62 ± 0.56 µM | researchgate.net |
| Pyz-1 | α-Amylase | IC50: 119.3 ± 0.75 µM | researchgate.net |
| Pyz-1 | Xanthine Oxidase | IC50: 24.32 ± 0.78 µM | researchgate.net |
| Pyz-2 | Xanthine Oxidase | IC50: 10.75 ± 0.54 µM | researchgate.net |
| Pyrazole-carboxamides (6a, 6b) | hCA I | Ki: 0.063 - 3.368 µM | nih.gov |
| Pyrazole-carboxamides (6a, 6b) | hCA II | Ki: 0.007 - 4.235 µM | nih.gov |
The 1,5-diarylpyrazole-3-carboxamide structure is famously represented by rimonabant, the first selective CB1 receptor antagonist to be discovered. wikipedia.org This class of compounds typically acts as inverse agonists or neutral antagonists at the CB1 receptor. acs.org SAR studies have established that the substituent at the C-3 position of the pyrazole ring is crucial for its interaction profile. nih.govwikipedia.org While the 1- and 5-positions are primarily involved in antagonism, the 3-position appears to be involved in agonism, as replacing the carboxamide group with alkyl chains can confer agonistic properties. wikipedia.org
Molecular modeling and mutant cycle studies have provided deeper insights into the antagonism mechanism. It is hypothesized that the carboxamide oxygen at the C-3 position of antagonists like rimonabant forms a hydrogen bond with the lysine (B10760008) residue K3.28(192) in the wild-type CB1 receptor. acs.org This specific interaction is believed to be a key factor in the inverse agonism exhibited by these compounds. acs.org Analogs lacking the hydrogen-bonding capability at this position, such as those where the carboxamide is replaced by a hydrocarbon chain, tend to act as neutral antagonists rather than inverse agonists. acs.org
Elucidation of Molecular Pathways and Modulatory Effects
Beyond direct enzyme and receptor binding, research has sought to understand how these initial interactions translate into broader effects on cellular signaling pathways.
The pyrazole nucleus is a common feature in molecules with anti-inflammatory properties. jst.go.jp The modulation of inflammatory pathways by pyrazole carboxamide derivatives can often be linked to their kinase inhibition activity. Many kinases, such as CDKs and others targeted by these compounds, play roles in inflammatory signaling cascades. By inhibiting these kinases, the derivatives can interfere with the signaling pathways that lead to the production of inflammatory mediators.
An alternative mechanism of action for some 1H-pyrazole-3-carboxamide derivatives involves direct interaction with DNA. jst.go.jpnih.gov Studies have shown that certain derivatives can act as DNA minor groove binders. nih.gov This binding can alter the normal activity of DNA and contribute to the compound's biological effects, such as anticancer activity. jst.go.jp
The binding affinity of these compounds to DNA has been quantified. For example, the derivative 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to have a high DNA-binding affinity with a binding constant (K) of 1.06 x 10⁵ M⁻¹. jst.go.jpnih.gov This interaction is strong enough to significantly affect DNA conformation, as demonstrated by fluorescence spectroscopy, where pym-5 caused a greater than 50% decrease in the emission intensity of an ethidium (B1194527) bromide-calf thymus DNA complex. nih.govjst.go.jp Furthermore, this derivative demonstrated DNA cleavage activity in a pBR322 plasmid DNA cleavage assay, suggesting it can induce structural damage to DNA. nih.govjst.go.jp These findings suggest that DNA can be a direct therapeutic target for this class of pyrazole derivatives. nih.gov
DNA-Binding Properties of Pyrazole Carboxamide Derivatives
| Compound | Target DNA | Binding Mode | Binding Constant (K) | Conformational Effect | Reference |
|---|---|---|---|---|---|
| pym-5 | Calf Thymus DNA | Minor Groove Binding | 1.06 x 10⁵ M⁻¹ | >50% decrease in EB-DNA fluorescence; cleavage of pBR322 plasmid DNA | jst.go.jpnih.govjst.go.jp |
Exploration of Off-Target Interactions at a Molecular Level
While the primary targets of many kinase inhibitors are well-defined, exploration into their off-target effects is crucial for a comprehensive understanding of their biological activity. Research into derivatives of 1H-pyrazole-3-carboxamide has revealed that DNA can be a significant off-target macromolecule. nih.govjst.go.jp This interaction is noteworthy as the pyrazole ring, a key structural component, can form a rigid, electron-rich planar system. This planarity allows it to intercalate into the minor grooves of DNA, engaging in π–π stacking interactions with the DNA base pairs. jst.go.jp
The addition of flexible side groups to the pyrazole scaffold can further enhance the binding affinity to DNA strands. jst.go.jp In a study involving four novel 1H-pyrazole-3-carboxamide derivatives, their interaction with DNA was investigated to understand their anticancer mechanisms. nih.govjst.go.jp A DNA minor groove binding model was proposed, and the binding energies were calculated. These theoretical predictions were then substantiated by experimental data. nih.govjst.go.jp
Biophysical Characterization of Compound-Target Complexes
The interaction between pyrazole-3-carboxamide derivatives and DNA has been characterized using various biophysical techniques. These methods provide quantitative data on the binding affinity and the mode of interaction.
Spectroscopic Analysis of Binding (e.g., Electronic Absorption, Fluorescence)
Electronic absorption spectroscopy is a key technique used to confirm the binding of these compounds to DNA. The interaction of the 1H-pyrazole-3-carboxamide derivatives with calf thymus DNA (CT-DNA) was monitored under physiological conditions. nih.govjst.go.jp A concentration-dependent hypochromism was observed in the electronic absorption spectra, which is indicative of the binding between the compounds and DNA. jst.go.jp
Fluorescence spectroscopy has also been employed to further elucidate the nature of this interaction. The competitive binding between the pyrazole derivatives and ethidium bromide (EB), a known DNA intercalator, for the binding sites on CT-DNA was studied. The fluorescence intensity of the EB-DNA complex decreases upon the addition of a compound that can displace EB. The derivative pym-5 caused a significant decrease of over 50% in the emission intensity of the EB-CT-DNA complex, suggesting a strong interaction that affects the DNA conformation. nih.govjst.go.jp The binding affinity for pym-5 was determined to be the highest among the tested derivatives. nih.govjst.go.jp
Table 1: DNA-Binding Affinity of pym-5
| Compound | Binding Constant (K) (M-1) |
|---|
This table presents the DNA-binding affinity for the most active derivative studied.
Viscosity Measurements for Nucleic Acid Interactions
To further differentiate the mode of DNA binding, viscosity measurements of DNA solutions in the presence of the pyrazole derivatives were conducted. Viscosity is a sensitive indicator of changes in the length and shape of the DNA double helix. Classical intercalation, where a molecule inserts itself between the base pairs, typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.
The study on the 1H-pyrazole-3-carboxamide derivatives utilized an Ostwald's viscometer to measure the flow time of DNA solutions with increasing concentrations of the compounds. jst.go.jp The data, presented as the relative viscosity versus the ratio of the compound concentration to the DNA concentration, helps to determine the binding mode. jst.go.jp The results from these viscosity measurements were used to verify the binding ability of the compounds to DNA, corroborating the findings from the spectroscopic analyses. nih.govjst.go.jp
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of pyrazole-based compounds. While specific DFT studies focusing exclusively on n-Methyl-1h-pyrazole-3-carboxamide are not extensively available in public literature, research on closely related pyrazole-carboxamide derivatives provides a framework for understanding its probable characteristics.
Prediction of Electronic Structures and Molecular Orbitals
DFT calculations are employed to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These orbitals are fundamental in determining a molecule's reactivity and electronic properties. For a series of synthesized pyrazole-carboxamide derivatives, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine their electronic and charge transfer properties. researchgate.netjcsp.org.pk
For instance, in a study of various pyrazole-carboxamide compounds, the HOMO and LUMO energies were calculated to understand their stability and reactivity. jcsp.org.pk The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap suggesting higher reactivity and better electron delocalization. researchgate.netjcsp.org.pk For a series of pyrazole-carboxamide anti-inflammatory drugs, the HOMO energies ranged from -5.37 eV to -5.67 eV, and LUMO energies ranged from -1.13 eV to -1.79 eV. jcsp.org.pk These values indicate the potential for intramolecular charge transfer within these molecules. jcsp.org.pk
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide derivative 4 | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Pyrazole-carboxamide derivative 5 | -5.56 | -1.24 | 4.32 | jcsp.org.pk |
| Pyrazole-carboxamide derivative 6 | -5.63 | -1.41 | 4.22 | jcsp.org.pk |
| Pyrazole-carboxamide derivative 7 | -5.37 | -1.37 | 4.00 | jcsp.org.pk |
| Pyrazole-carboxamide derivative 8 | -5.67 | -1.79 | 3.88 | jcsp.org.pk |
This table presents DFT calculated electronic properties for a series of pyrazole-carboxamide derivatives, providing insight into their electronic structures.
Analysis of Reaction Mechanisms and Transition States
The analysis of reaction mechanisms and transition states for this compound using quantum chemical calculations is not well-documented in the reviewed literature. However, computational studies on related pyrazole (B372694) systems have been used to explore reaction pathways. For example, the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) has been studied, and the proportions of the resulting isomers were found to be consistent with calculations based on the polynomial expansion (a + b)³, where 'a' and 'b' represent the proportions of the 3-methyl and 5-methyl isomers. nih.gov Such studies highlight the utility of computational methods in predicting the outcomes of chemical reactions involving pyrazole derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how pyrazole-carboxamide derivatives interact with biological targets, which is crucial for drug design and discovery.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking studies have been extensively used to predict the binding modes and affinities of pyrazole-carboxamide derivatives with various biological targets. For example, novel pyrazole-carboxamides bearing a sulfonamide moiety have been docked into the active sites of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov These studies help in understanding the key interactions between the ligands and the amino acid residues of the receptor. nih.gov
In one such study, the most active compounds, 4-benzoyl-N-(4-sulfamoylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6a) and 4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6b), were shown to have favorable binding energies and interactions compared to the standard inhibitor acetazolamide. nih.gov Molecular dynamics simulations over 50 nanoseconds confirmed the stability of the docking poses, with minor conformational changes and fluctuations observed. nih.govnih.gov
Similarly, four novel 1H-pyrazole-3-carboxamide derivatives were docked into the DNA minor groove, and their binding energies were predicted. jst.go.jpnih.gov The compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5) was found to have the highest DNA-binding affinity. jst.go.jpnih.gov
| Compound | Target | Binding Affinity/Score | Reference |
|---|---|---|---|
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5) | DNA | Kb = 1.06 x 105 M-1 | jst.go.jpnih.gov |
| 4-benzoyl-N-(4-sulfamoylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6a) | hCA I | - | nih.gov |
| 4-benzoyl-N-(4-sulfamoylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6a) | hCA II | - | nih.gov |
| 4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6b) | hCA I | - | nih.gov |
| 4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide (6b) | hCA II | - | nih.gov |
This table summarizes the binding affinities and scores of selected pyrazole-carboxamide derivatives with their biological targets as determined by molecular docking and experimental methods.
Conformational Analysis and Energy Barriers
Conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structures and flexibility, which in turn influences their biological activity. While specific studies on the conformational analysis and energy barriers of this compound are limited, research on related compounds provides valuable insights.
For example, a study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile investigated its rotational isomerism and conformational stability using DFT and RHF methods. iu.edu.sa The study identified two stable conformers with energies below 1000 cm⁻¹ and determined the most stable conformer based on real frequencies. iu.edu.sa Such computational approaches can elucidate the preferred conformations and the energy barriers between them.
Ligand-Target Interaction Thermodynamics
Molecular dynamics simulations of pyrazole-carboxamides with carbonic anhydrase have shown stable interactions, suggesting favorable binding thermodynamics. nih.govnih.gov These simulations reveal that the compounds can remain stably bound within the active site of the enzyme, with only minor fluctuations in their conformation. nih.govnih.gov This stability is indicative of a favorable free energy of binding, although specific thermodynamic parameters like enthalpy and entropy changes are not always explicitly calculated in these studies.
In Silico Screening and Lead Optimization Strategies
Computational and theoretical chemistry have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and refinement of potential drug candidates. For scaffolds like this compound, these in silico methods provide a powerful framework for exploring vast chemical spaces and designing derivatives with optimized biological activity and properties.
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly categorized into structure-based and ligand-based approaches. nih.gov
Ligand-based virtual screening utilizes the knowledge of known active compounds to identify others with similar features. One such campaign employed a combination of Quantitative Structure-Activity Relationship (QSAR) modeling and a shape-based approach to screen a library of nearly 100,000 compounds for novel M5 muscarinic acetylcholine (B1216132) receptor inhibitors. nih.gov While neither method was effective on its own, a consensus score from both models successfully identified a novel, albeit weak, inhibitor scaffold. nih.gov This highlights the power of integrating multiple computational methods to improve the success rate of virtual screens.
Fragment-based virtual screening is another strategy, where smaller molecular fragments are computationally screened to identify core scaffolds that can be elaborated into more potent molecules. In one study, N-methyl-1H-indazole-3-carboxamide, a structural isomer of the titular compound, was identified as a priority scaffold through fragment-based screening due to its similarity to active compounds.
The table below summarizes findings from virtual screening campaigns that have successfully identified pyrazole-based compounds.
| Screening Method | Target | Library Size | Key Finding | Source |
|---|---|---|---|---|
| QSAR and Shape-Based Consensus | M5 Muscarinic Acetylcholine Receptor | ~98,000 | Identified a novel, modestly selective M5 inhibitor scaffold (VU0549108) with an IC50 of 6.2 μM. nih.gov | nih.gov |
| Fragment-Based Virtual Screening | Cannabinoid Receptors (CB1/CB2) | Not Specified | Prioritized N-methyl-1H-indazole-3-carboxamide as a key scaffold based on a Tanimoto similarity coefficient of 0.28 to known active compounds. | |
| Pharmacophore Modeling and Molecular Docking | Type III Secretion System (Yersinia) | Not Specified | Used to identify new potential inhibitors based on fitness scores, leading to the discovery of ten top-ranked compounds for further investigation. chemrevlett.com | chemrevlett.com |
Guided Design of Derivatives with Enhanced Properties
Following the identification of a hit from virtual screening or high-throughput screening, computational methods play a crucial role in lead optimization. This involves the guided design of derivatives to enhance potency, selectivity, and other pharmacologically relevant properties.
Structure-Activity Relationship (SAR) studies are fundamental to this process. For instance, in the development of JNK3 inhibitors based on an aminopyrazole scaffold, systematic modifications to the amide portion of the molecule were explored. acs.org Substituting the pyridine/pyrimidine amides with five-membered heterocyclic rings, such as N-methylpyrazole, resulted in compounds with similar potency and isoform selectivity. acs.org Further modifications, like placing larger substituents on the pyrazole ring, led to improved properties. acs.org
Molecular docking and binding energy predictions are used to rationalize these SAR findings and to prospectively design new analogs. In a study on 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents, a DNA minor groove binding model was developed to predict the binding energy of the compounds. nih.govjst.go.jp The predictions correlated well with experimental results, where the compound pym-5 showed the highest DNA-binding affinity. nih.govjst.go.jp This demonstrates how computational models can accurately forecast the biological interactions of newly designed derivatives.
Similarly, in the optimization of pyrazole-imidazoline compounds as agents against Trypanosoma cruzi, derivatives were rationally designed based on the structure of a known cruzipain inhibitor. nih.gov The introduction of amino and methyl groups was intended to modulate the polarity and improve interaction with hydrophobic domains at the target's binding site. nih.gov
The following table presents data from studies where computational guidance led to the design of pyrazole carboxamide derivatives with enhanced properties.
| Parent Scaffold | Computational Method | Designed Derivative | Enhanced Property & Finding | Source |
|---|---|---|---|---|
| 1H-pyrazole-3-carboxamide | DNA Minor Groove Binding Model | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Highest DNA-binding affinity (K = 1.06×10^5 M^-1), suggesting DNA as a potential target. nih.govjst.go.jp | nih.govjst.go.jp |
| Aminopyrazole | Structure-Activity Relationship (SAR) | N-methylpyrazole carboxamide derivatives (e.g., 26a-d) | Maintained JNK3 inhibitory potency and isoform selectivity compared to the lead compound. acs.org | acs.org |
| Pyrazole-imidazoline | Rational Design based on known inhibitor | Derivatives with Br, Cl, and methyl substituents | Increased potency against intracellular amastigotes of Trypanosoma cruzi. nih.gov | nih.gov |
Applications As Chemical Probes and Research Tools
Development of Selective Ligands for Biological Systems
The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, meaning its structure is recurrent in a multitude of approved drugs and biologically active compounds. nih.gov This is attributed to the pyrazole ring's ability to engage in various interactions with biological targets. ontosight.ai The n-Methyl-1H-pyrazole-3-carboxamide structure, in particular, offers a versatile framework that can be chemically modified to create libraries of compounds with high affinity and selectivity for specific biological targets. ontosight.ai
Research has demonstrated that derivatives of the 1H-pyrazole-3-carboxamide skeleton can be synthesized to target a range of biological molecules, including enzymes and nucleic acids. ontosight.ainih.gov For instance, a series of novel 1H-pyrazole-3-carboxamide derivatives were designed and synthesized to exhibit potent inhibitory activities against kinases like FLT3 and various cyclin-dependent kinases (CDKs). nih.gov In these studies, the core pyrazole carboxamide structure is systematically functionalized, and the resulting structure-activity relationships (SAR) are analyzed to optimize target binding. One such study led to the discovery of compound FN-1501 , which demonstrated high efficiency against acute myeloid leukemia by inhibiting FLT3 and CDKs. nih.gov
Another area of application is in the development of anticancer agents that interact with DNA. nih.gov Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and their antiproliferative effects on cancer cells were investigated. nih.gov These studies explore how different substituents on the pyrazole ring influence the DNA-binding affinity and the mode of interaction, such as minor groove binding. nih.gov
The development of these selective ligands often involves multi-step synthesis protocols where the this compound core acts as a key building block. nih.gov The strategic addition of various functional groups to this central scaffold allows for the fine-tuning of the molecule's properties to achieve desired biological activity and selectivity.
| Compound Name | Biological Target/Application | Key Findings |
| FN-1501 | FLT3 and CDK inhibitor for Acute Myeloid Leukemia | Potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 in the nanomolar range. nih.gov |
| pym-5 | DNA-binding agent with anticancer potential | Exerted the highest DNA-binding affinity among the tested derivatives and could strongly affect DNA conformation. nih.govjst.go.jp |
| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Anti-prostate cancer agents | Compound H24 completely blocked PSA expression at 10μM and showed significant antiproliferative activity. benthamdirect.com |
Utilization in Mechanistic Biology Studies
The derivatives of this compound are not only developed as potential therapeutics but are also employed as research tools to dissect biological mechanisms. The ability to create a series of related compounds with varying affinities and selectivities allows researchers to probe the function of specific proteins or pathways.
A notable example is the investigation of the DNA-binding properties of 1H-pyrazole-3-carboxamide derivatives. nih.govjst.go.jp In one study, four novel derivatives were synthesized and their interactions with DNA were explored to understand their antitumor mechanisms. nih.gov Through techniques like electronic absorption spectroscopy and viscosity measurements, it was determined that these compounds could bind to the minor groove of DNA. nih.gov One particular compound, pym-5 , demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA, suggesting that DNA could be a potential target for this class of pyrazole derivatives. nih.govjst.go.jp Such studies, which are made possible by the synthetic tractability of the pyrazole carboxamide scaffold, provide valuable insights into the off-target effects of kinase inhibitors and can reveal new mechanisms of action for anticancer drugs. jst.go.jp
The core structure of this compound provides a rigid and planar system that is conducive to intercalation or groove binding with DNA, and the addition of flexible side chains can further enhance these binding affinities. jst.go.jp By systematically altering these side chains, researchers can modulate the DNA-binding activity and use these compounds as probes to study DNA-protein interactions or to map the binding sites of other molecules.
Contributions to Chemical Biology Methodology
The utility of this compound as a foundational scaffold contributes to the broader field of chemical biology by enabling the creation of diverse chemical libraries for high-throughput screening. The commercial availability and well-established chemistry of this and related pyrazole building blocks facilitate the rapid synthesis of numerous derivatives. bldpharm.combldpharm.comchemdiv.com This accessibility is crucial for the discovery of novel chemical probes and drug candidates.
The process of developing selective ligands from the this compound scaffold often involves the generation of structure-activity relationship (SAR) data. This data, which details how specific chemical modifications affect biological activity, is a fundamental component of medicinal chemistry and chemical biology. For example, studies on 1H-pyrazole-3-carboxamide derivatives as kinase inhibitors have shown that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole is critical for potent inhibition of FLT3 and CDKs. nih.gov This type of information not only guides the optimization of lead compounds but also contributes to a deeper understanding of the principles of molecular recognition by specific protein families.
Furthermore, the synthesis of various pyrazole carboxamide derivatives allows for the exploration of diverse biological activities, from anticancer and anti-inflammatory to antimicrobial effects. nih.govnih.gov The collective findings from these investigations enrich the toolbox of chemical biologists, providing a wider array of molecules to probe cellular processes and to serve as starting points for the development of new therapeutic agents.
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies for Pyrazole (B372694) Carboxamide Diversity
The development of novel and efficient synthetic routes is crucial for generating a wide array of pyrazole carboxamide derivatives. Traditional methods like the Knorr pyrazole synthesis and Paal-Knorr synthesis are being supplemented by modern techniques that offer greater flexibility and efficiency. researchgate.net These include one-pot multicomponent processes, transition-metal catalysis, and photoredox reactions, which facilitate the creation of complex molecular architectures with tailored properties. researchgate.netmdpi.com
Recent advancements have focused on creating substituted pyrazoles through cyclocondensation reactions between hydrazines and 1,3-difunctional compounds. mdpi.com For instance, the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol has yielded 1,3,5-substituted pyrazoles in good to excellent yields. mdpi.com Another innovative approach involves the silver-catalyzed reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com The incorporation of fluorine or fluoroalkyl groups is of particular interest as it can positively influence the physicochemical and biological properties of the pyrazole ring. nih.gov
Furthermore, methods are being developed for the synthesis of functionalized pyrazoles, such as those containing amino and formyl groups, through cyclocondensation reactions. chim.itchemmethod.com The Vilsmeier-Haack reaction, for example, is a key method for producing 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org These advanced methodologies are instrumental in expanding the chemical space of pyrazole carboxamides for further biological evaluation. researchgate.net
Multi-Targeting Approaches with Pyrazole Carboxamide Scaffolds
The inherent versatility of the pyrazole scaffold makes it an ideal candidate for the design of multi-target drugs, which can simultaneously modulate multiple biological targets implicated in a disease. researchgate.net This approach is particularly relevant in complex diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. researchgate.netnih.gov Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. researchgate.netglobalresearchonline.net
Researchers are designing pyrazole-based compounds that can act as dual inhibitors. For example, sulfonamide-bearing pyrazolone derivatives have been synthesized and evaluated as multitarget therapeutic agents, showing inhibitory activity against both cholinesterases and carbonic anhydrase isoenzymes, which are relevant targets for Alzheimer's disease and glaucoma. researchgate.net Similarly, novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA, suggesting that DNA could be a potential target for these compounds in addition to their known kinase inhibition. jst.go.jpjst.go.jp This multi-target approach can lead to more effective therapies and may also help in repurposing existing drugs for new indications. jst.go.jp
| Compound Type | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Sulfonamide-bearing pyrazolones | Cholinesterases, Carbonic Anhydrases | Alzheimer's, Glaucoma | researchgate.net |
| 1H-pyrazole-3-carboxamide derivatives | Kinases, DNA | Cancer | jst.go.jpjst.go.jp |
| Pyrazole-4-carboxamide derivatives | Succinate (B1194679) Dehydrogenase (SDH) | Antifungal | acs.org |
High-Throughput Screening (HTS) and Automation in Discovery
High-throughput screening (HTS) and laboratory automation are pivotal in accelerating the discovery of new pyrazole carboxamide-based therapeutic agents. nih.gov HTS allows for the rapid testing of large and diverse chemical libraries against specific biological targets. nih.gov For instance, a library of approximately 26,000 compounds designed around kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis, identifying 1,329 active compounds for further evaluation. nih.gov
The integration of HTS with combinatorial chemistry enables the efficient synthesis and screening of vast numbers of pyrazole derivatives, significantly increasing the chances of identifying promising lead compounds. wisdomlib.orgedgccjournal.org Automated synthesis and purification platforms can generate large libraries of pyrazole carboxamides, which are then subjected to automated HTS assays to assess their biological activity. chemscene.com This streamlined process not only speeds up the discovery pipeline but also allows for a more systematic exploration of structure-activity relationships. researchgate.net The data generated from HTS is crucial for building predictive models and guiding the design of subsequent generations of compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Research
In the context of pyrazole carboxamides, AI and ML can be used for:
Virtual Screening: ML models can be trained on existing data to predict the binding affinity of new pyrazole derivatives to specific targets, enabling the rapid screening of virtual libraries and prioritizing compounds for synthesis and experimental testing. nih.gov
De Novo Drug Design: Generative AI models can design novel pyrazole carboxamide structures with desired pharmacological properties from scratch. nih.gov
Predicting ADME/T Properties: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of pyrazole carboxamides, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Synthetic Route Prediction: AI tools can analyze known chemical reactions to propose efficient and novel synthetic pathways for complex pyrazole carboxamide derivatives. digitellinc.com
The integration of AI and ML with experimental data from HTS can create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. researchgate.net This synergy has the potential to significantly reduce the time and cost associated with discovering and developing new pyrazole carboxamide-based drugs. mdpi.comeurasianjournals.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling N-methylamine with pyrazole-3-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres. For example, a protocol similar to the synthesis of 5-(2-ethoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide involves activating the carboxylic acid with thionyl chloride followed by amine coupling in dichloromethane . Yield optimization can be achieved by controlling reaction temperature (0–5°C for activation, room temperature for coupling) and using catalysts like DMAP. Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most reliable for characterizing N-Methyl-1H-pyrazole-3-carboxamide?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and methyl group substitution patterns. For instance, the N-methyl proton typically appears as a singlet near δ 3.2–3.5 ppm, while pyrazole protons resonate between δ 6.3–7.5 ppm .
- LCMS/HRMS : Validate molecular weight (e.g., m/z 140.1 for [M+H]+) and monitor synthetic intermediates .
- FT-IR : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹, and N-H stretches at ~3200–3350 cm⁻¹.
Q. How can researchers assess the purity of N-Methyl-1H-pyrazole-3-carboxamide for pharmacological studies?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities. Purity >98% is critical for in vitro assays. For example, a gradient elution from 10% to 90% acetonitrile over 20 minutes at 1 mL/min flow rate effectively resolves carboxamide derivatives .
Advanced Research Questions
Q. How do structural modifications to the pyrazole ring or methyl group affect bioactivity in N-Methyl-1H-pyrazole-3-carboxamide analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the pyrazole C4/C5 positions. For example, electron-withdrawing groups (e.g., -CF₃) at C4 enhance binding affinity to kinase targets, while bulky substituents at C5 reduce metabolic clearance . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by in vitro IC50 assays to validate potency.
Q. What strategies mitigate metabolic instability in N-Methyl-1H-pyrazole-3-carboxamide derivatives during drug development?
- Methodological Answer : Replace metabolically labile groups (e.g., methyl) with deuterated analogs or fluorinated substituents to block cytochrome P450 oxidation. For instance, replacing the N-methyl group with a trifluoromethyl moiety in related compounds improved hepatic microsomal stability by >50% . Validate using human liver microsomal assays and LC-MS/MS metabolite profiling.
Q. How can crystallization challenges for N-Methyl-1H-pyrazole-3-carboxamide salts be addressed?
- Methodological Answer : Screen counterions (e.g., hydrochloride, mesylate) via solvent-mediated crystallization in ethanol/acetone mixtures. Optimize cooling rates (0.5–1.0°C/min) to avoid amorphous phases. X-ray crystallography can resolve polymorphic forms, as demonstrated for similar pyrazole-carboxamide salts .
Q. How should researchers resolve contradictions in biological data for N-Methyl-1H-pyrazole-3-carboxamide across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays. Replicate experiments under standardized conditions (e.g., 1 mM ATP, 37°C incubation) and apply statistical tools like ANOVA to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
